Product packaging for Isodeoxypodophyllotoxin(Cat. No.:CAS No. 69222-20-4)

Isodeoxypodophyllotoxin

Cat. No.: B1210202
CAS No.: 69222-20-4
M. Wt: 398.4 g/mol
InChI Key: ZGLXUQQMLLIKAN-CFNCIARGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Lignan (B3055560) Chemistry and Medicinal Chemistry Research

Isodeoxypodophyllotoxin belongs to the lignan class of polyphenols, which are naturally occurring compounds found in a variety of plants. ontosight.ai Lignans (B1203133) are characterized by a specific chemical structure formed by the combination of two phenylpropane units. researchgate.net The parent compound, podophyllotoxin (B1678966), is a well-known lignan isolated from the roots and rhizomes of plants such as the Mayapple (Podophyllum peltatum). ontosight.ainih.gov

In the realm of medicinal chemistry, podophyllotoxin itself has been a focal point of research due to its potent biological activities, particularly its ability to interfere with the polymerization of tubulin, a critical process in cell division, leading to cancer cell apoptosis. nih.gov However, its clinical use has been hampered by toxicity. nih.gov This has spurred extensive research into modifying the podophyllotoxin structure to create derivatives with improved therapeutic profiles.

This compound is one such derivative, featuring a dibenzylbutyrolactone skeleton. ontosight.ai Its structural relationship to podophyllotoxin places it at the center of structure-activity relationship (SAR) studies. These studies are crucial in medicinal chemistry for understanding how specific chemical modifications to a parent compound influence its biological activity and properties. The synthesis of various analogs of this compound allows researchers to explore the impact of different chemical groups on its cytotoxic effects. epa.gov The goal of this research is to identify new compounds with enhanced efficacy and reduced toxicity. nih.gov

Significance as a Natural Product Derivative in Scientific Inquiry

Natural products have long been a vital source of inspiration for the development of new drugs. nih.govnih.gov this compound exemplifies the importance of natural product derivatives in scientific research. It serves as a lead compound, a starting point for the design and synthesis of new molecular entities with potential therapeutic applications. nih.govnih.gov

The journey from a natural product to a potential drug candidate often involves semi-synthesis, a process where the natural molecule is chemically modified. This compound is a product of such modifications of podophyllotoxin. ontosight.ai Research has shown that this compound and its analogs exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. ontosight.ainih.gov These activities are often linked to its ability to interact with cellular targets like tubulin. ontosight.ai

The scientific inquiry into this compound extends to understanding its biosynthesis and the enzymes involved. For instance, deoxypodophyllotoxin (B190956) synthase (DPS) is an enzyme that catalyzes a key step in the biosynthesis of deoxypodophyllotoxin, a related compound. frontiersin.org Understanding such enzymatic processes can open avenues for producing these valuable compounds through biotechnological methods, offering a more sustainable alternative to extraction from slow-growing plants. frontiersin.org

The following table provides a summary of key research findings related to this compound and its parent compound, Podophyllotoxin.

CompoundClassSource/OriginKey Research FocusPotential Biological Activities
This compound LignanDerivative of Podophyllotoxin ontosight.aiStructure-Activity Relationship (SAR) studies, Synthesis of analogs epa.govAnticancer, Antiviral, Anti-inflammatory ontosight.ai
Podophyllotoxin LignanPodophyllum species nih.govTubulin polymerization inhibition, Lead compound for drug development nih.govnih.govCytotoxic, Antiviral researchgate.netnih.gov
Deoxypodophyllotoxin LignanNatural product from various medicinal plants nih.govInduction of cell cycle arrest and apoptosis mdpi.comAntitumor, Antiviral, Anti-inflammatory nih.gov

The exploration of this compound and its derivatives continues to be an active area of research, with scientists working to unlock its full potential in the fight against various diseases. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O7 B1210202 Isodeoxypodophyllotoxin CAS No. 69222-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R,5aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13?,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLXUQQMLLIKAN-CFNCIARGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3C(CC4=CC5=C(C=C24)OCO5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69222-20-4
Record name Deoxypodophyllotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069222204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Isolation for Research Purposes

Plant Sources and Biodiversity of Isodeoxypodophyllotoxin

The compound is not uniformly distributed and its concentration can vary significantly between species and even within different parts of the same plant. Research has identified several key botanical sources where this compound and its precursors are found. nih.govmdpi.com

The genus Podophyllum is a primary and historically significant source of podophyllotoxin-type lignans (B1203133). nih.gov While these plants, such as the American Mayapple (Podophyllum peltatum) and the Himalayan Mayapple (Sinopodophyllum hexandrum, formerly Podophyllum hexandrum), are more renowned for producing podophyllotoxin (B1678966), they also synthesize a complex array of related lignans, including this compound. nih.govmdpi.comnih.gov

In these species, this compound is part of a complex biosynthetic pathway. For instance, in Sinopodophyllum hexandrum, the lignan (B3055560) matairesinol (B191791) is converted through a series of steps into deoxypodophyllotoxin (B190956), a direct precursor and diastereomer of this compound. nih.gov The presence and relative abundance of these compounds underscore the rich chemical diversity within the Podophyllum genus, making them a crucial resource for researchers studying the biosynthesis and activity of these molecules. nih.gov Although often found in smaller quantities compared to podophyllotoxin, the presence of this compound in these species is significant for comparative studies.

Beyond the well-known Podophyllum genus, this compound and its isomer deoxypodophyllotoxin have been identified in other, unrelated plant families. nih.gov This broader distribution suggests independent evolutionary pathways for lignan biosynthesis.

Anthriscus sylvestris , commonly known as wild chervil or cow parsley, is a significant source of deoxypodophyllotoxin, which is often the dominant lignan in this plant. nih.govresearchgate.netuns.ac.rszenodo.org Studies have confirmed the presence of this compound (isoDPT) and its derivatives in this species, making it a valuable alternative to the endangered Podophyllum species for obtaining these compounds for research. nih.gov The plant is widespread in temperate regions and is considered a sustainable source for the isolation of these bioactive lignans. nih.gov

Juniperus species (junipers), belonging to the Cupressaceae family, have also been identified as a source of podophyllotoxin-related lignans. researchgate.net Various species, including Juniperus davurica and Juniperus horizontalis, have been found to contain deoxypodophyllotoxin, often in higher concentrations than podophyllotoxin itself. mdpi.comresearchgate.netnih.gov The needles of these conifers are a renewable source for the extraction of these compounds. researchgate.netnih.gov

Table 1: Botanical Sources of this compound and Related Lignans

Genus Species Common Name Primary Lignans Mentioned in Research
Podophyllum P. peltatum American Mayapple Podophyllotoxin, α-peltatin, β-peltatin nih.govusda.gov
Sinopodophyllum S. hexandrum Himalayan Mayapple Podophyllotoxin, Deoxypodophyllotoxin nih.govnih.gov
Anthriscus A. sylvestris Wild Chervil Deoxypodophyllotoxin, Yatein (B1682354) nih.govresearchgate.netzenodo.org
Juniperus J. davurica Dahurian Juniper Deoxypodophyllotoxin researchgate.net
Juniperus J. horizontalis Creeping Juniper Podophyllotoxin, Deoxypodophyllotoxin, Sabinene nih.gov
Juniperus J. virginiana Eastern Red Cedar Podophyllotoxin mdpi.comresearchgate.net

Methodologies for Analytical Isolation and Characterization in Research

The isolation and characterization of this compound from plant matrices involve a multi-step process designed to extract, separate, and identify the compound with high purity and accuracy.

The initial step typically involves the extraction of lignans from dried and powdered plant material. A common technique is solvent extraction using organic solvents like methanol (B129727) or ethanol (B145695). usda.gov For Anthriscus sylvestris, crude methanol extracts are often the starting point for further purification. zenodo.org An alternative method developed for Podophyllum peltatum involves an initial incubation of the plant material in a buffer. This step utilizes the plant's endogenous enzymes to hydrolyze glycosidic forms of lignans, thereby increasing the yield of the free lignans like podophyllotoxin upon subsequent ethanol extraction. usda.gov For certain plant materials like juniper needles, steam distillation may be used first to remove essential oils, followed by solvent extraction of the remaining biomass to isolate lignans. nih.gov

Following extraction, the crude mixture is subjected to fractionation and purification. This is overwhelmingly achieved using chromatographic techniques. Column chromatography is a standard method for the initial separation of compounds from the crude extract. researchgate.net For fine purification and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov HPLC systems, often equipped with a UV detector (HPLC-UV), allow for the separation and detection of this compound based on its retention time and UV absorption profile, which can be compared to a pure analytical standard. proquest.com

The definitive structural identification and characterization of the isolated compound are accomplished using a combination of spectroscopic methods. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or using high-resolution systems (HRMS), provides precise molecular weight and fragmentation data, which helps confirm the compound's identity. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon (¹³C NMR) analyses, is crucial for elucidating the exact three-dimensional structure and stereochemistry of the molecule, distinguishing this compound from its isomers like deoxypodophyllotoxin. proquest.com

Table 2: Common Methodologies in this compound Research

Methodology Purpose Example Application
Solvent Extraction (Methanol/Ethanol) Initial recovery of lignans from plant material. Extraction from Podophyllum and Anthriscus species. zenodo.orgusda.gov
Column Chromatography Separation of crude extract into simpler fractions. General purification step for natural products. researchgate.net
High-Performance Liquid Chromatography (HPLC) High-resolution separation, quantification, and purification. Quantifying lignan content in extracts from Juniperus and Podophyllum. researchgate.netnih.gov
Mass Spectrometry (MS/LC-MS) Molecular weight determination and structural confirmation. Identifying lignans in Juniperus extracts. mdpi.com
Nuclear Magnetic Resonance (NMR) Definitive structural elucidation and stereochemical analysis. Standard technique for characterizing purified natural products. proquest.com

Chemical Synthesis and Structural Modification Strategies for Isodeoxypodophyllotoxin Analogs

Total Synthesis Approaches of Isodeoxypodophyllotoxin

The total synthesis of this compound, while not as extensively documented as that of its congener podophyllotoxin (B1678966), relies on similar strategic considerations. The core challenge lies in the stereocontrolled construction of the aryltetralin skeleton and the establishment of the correct relative and absolute stereochemistry of the chiral centers.

Enantioselective Synthesis Methods

The enantioselective synthesis of aryltetralin lignans (B1203133), including this compound, is crucial for obtaining biologically active single enantiomers. While specific enantioselective total syntheses of this compound are not prominently reported, the methodologies developed for closely related compounds like (-)-epipodophyllotoxin provide a clear blueprint. nih.gov One notable approach involves the use of chiral auxiliaries or catalysts to induce asymmetry at key bond-forming steps. For instance, asymmetric catalysis, such as the use of chiral ligands in transition metal-catalyzed reactions, can establish the desired stereochemistry early in the synthetic sequence. nih.gov Double catalytic enantioselective transformations represent a powerful strategy that can construct multiple stereocenters in a single step with high enantiomeric excess. nih.gov

Strategies for Constructing the Aryltetralin Skeleton

The construction of the characteristic aryltetralin skeleton of this compound is a pivotal aspect of its total synthesis. A common strategy involves the synthesis of a dibenzylbutyrolactone intermediate, which can then be cyclized to form the tetralin ring system. One documented synthesis of this compound analogs begins with the reaction of (+)-(R)-4-[benzo(d)(1,3)dioxol-5-ylmethyl]-dihydrofuran-2-(3H)-one with various arylaldehydes. epa.govdntb.gov.ua This reaction yields benzyl (B1604629) alcohol analogs, which subsequently undergo cyclization upon treatment with trifluoroacetic acid in dichloromethane (B109758) to furnish the aryltetralin core. epa.govdntb.gov.ua

Another key transformation in building the aryltetralin framework is the intramolecular cyclization of a precursor that already contains the necessary aromatic and lactone moieties. These cyclization reactions are often promoted by strong acids or Lewis acids. The choice of reagents and reaction conditions is critical to control the regioselectivity and stereoselectivity of the cyclization, ultimately defining the final stereochemistry of the this compound analog. A review of synthetic methods for podophyllotoxin and related lignans highlights various strategies for the formation and functionalization of the A, B, C, and D rings, which are directly applicable to the synthesis of this compound. nuph.edu.ua

Semi-Synthetic Derivatization from Natural Precursors

Semi-synthesis, starting from readily available natural precursors, is a highly practical and widely employed approach for generating this compound and its analogs. Podophyllotoxin, which can be isolated in significant quantities from certain plant species, is a common starting material. The conversion of podophyllotoxin to this compound typically involves the deoxygenation at the C-4 position.

The semi-synthesis of D-ring modified analogs of podophyllotoxin has been reported, demonstrating the feasibility of using natural podophyllotoxin as a scaffold for generating diverse derivatives. nih.gov This approach allows for the introduction of various functionalities and the exploration of structure-activity relationships without the need for a lengthy total synthesis. The design and semi-synthesis of novel podophyllotoxin derivatives targeting specific biological pathways have also been successfully demonstrated, further highlighting the utility of this strategy. nih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design of this compound analogs is guided by the desire to enhance their cytotoxic profiles and to probe the structural requirements for their biological activity. This involves systematic modifications of the different rings of the this compound scaffold and the introduction of novel functionalities.

Modifications on Rings A, B, C, D, and E

The systematic modification of the five rings of this compound has led to the discovery of analogs with interesting biological properties.

Ring A: The dioxolane ring (Ring A) is a common feature in many biologically active lignans. Modifications in this ring are less common but can influence the electronic properties of the molecule. The synthesis of A-ring-modified derivatives of other natural products, such as dihydrobetulin, provides a template for potential modifications in this compound. mdpi.com

Ring B: The aromatic B-ring offers opportunities for substitution to modulate the electronic and steric properties of the molecule. Halogenation of the B-ring of podophyllotoxin analogs has been shown to be regioselective, with NBS leading to bromination at the C-5 position. nih.gov The synthesis of B-ring ortho-hydroxylated homoisoflavonoids has also been achieved through a one-pot reaction, suggesting a potential strategy for modifying the B-ring of this compound. nih.gov

Ring D: The lactone D-ring is a key pharmacophore in many podophyllotoxin-related compounds. The synthesis of D-ring modified acid hydrazide derivatives of podophyllotoxin has been accomplished by cleaving the lactone ring with various hydrazines. dntb.gov.ua Additionally, D-ring opened analogs of this compound have been prepared for comparison in cytotoxicity studies. nih.gov The synthesis of D-ring modified analogs of podophyllotoxin and other natural products like isosteviol (B191626) and vitamin D has been extensively explored, offering a wide range of synthetic strategies. nih.govresearchgate.netmdpi.comnih.gov

Ring E: The pendant E-ring is a major site for structural variation. A series of this compound analogs with various isoprene-derived side chains at the E-ring have been designed and synthesized. nih.gov For comparison, a compound with a benzyloxy group on the E-ring was also prepared. nih.gov Unexpected sequential dihalogenation of the E-ring of podophyllotoxin analogs has been reported, demonstrating that a chlorine or bromine atom can be introduced at the C-2' position, which then restricts the rotation of the E-ring. nih.gov Subsequent reaction with NCS leads to regioselective chlorination at the C-6' position. nih.gov The synthesis of E-ring modified steroids has also been investigated as a strategy for developing enzyme inhibitors. nih.gov

Introduction of Heteronuclears for Enhanced Research Profiles

The introduction of heterocyclic moieties into the this compound scaffold is a promising strategy for generating novel analogs with potentially enhanced biological activities and improved physicochemical properties. The synthesis of cytotoxic this compound analogs has been reported where different arylaldehydes, including those containing heterocyclic rings, were used to construct the aryltetralin skeleton. epa.govdntb.gov.ua This approach allows for the incorporation of a wide variety of heterocyclic systems at the C-4 position of the aryltetralin ring.

Furthermore, the synthesis of podophyllotoxin derivatives bearing nitrogen-containing heterocycles, such as imidazoles and triazoles, has been described. nih.gov These modifications can lead to compounds with altered solubility, hydrogen bonding capacity, and potential for new interactions with biological targets. The design and synthesis of isoxazolopyridines as kinase inhibitors also highlights the potential of incorporating heterocycles to achieve specific biological activities. nih.gov

Exploration of Isoprene-Derived Side Chains

The modification of the E-ring of this compound with various isoprene-derived side chains has been a strategy to explore new structure-activity relationships. Research in this area has led to the synthesis of a series of racemic this compound analogues with the aim of enhancing their biological activity.

For comparative purposes, an analogue with a benzyloxy group on the E-ring was also prepared, alongside several D-ring opened analogues derived from the hydrolysis of the lactone ring of the primary synthetic compounds. acs.orgnih.gov The elongation of the isoprene-derived chain was found to potentially enhance the cytotoxic potency of the compounds. acs.org Interestingly, the placement of a hydroxy group on the E-ring also influenced activity, with compounds bearing a hydroxy group at the C-3' position showing greater cytotoxicity than those with the hydroxyl group at the C-4' position. acs.org

Table 1: this compound Analogues with Isoprene-Derived Side Chains and their Reported Cytotoxic Activity

CompoundSide Chain on E-ringNotes
27 FarnesoxylMore cytotoxic than etoposide (B1684455) on BEL-7404 cell line. acs.orgnih.gov
31 FarnesoxylAnalogue of compound 27 with an additional methoxy (B1213986) group at C-8, resulting in a significant decrease in cytotoxicity. acs.org
43 D-ring opened analogueMore cytotoxic than etoposide on the A549 cell line. acs.orgnih.gov
44 D-ring opened analogueMore cytotoxic than etoposide on the HL-60 cell line. acs.orgnih.gov

This table is generated based on the data presented in the referenced studies.

Synthesis of Chiral and Racemic Analogues for Comparative Studies

The synthesis of both racemic and chiral analogues of this compound is a critical strategy for conducting comprehensive comparative studies. These studies are essential for understanding the stereochemical requirements for biological activity.

The synthesis of racemic this compound analogues, particularly those with isoprene-derived side chains as discussed in the previous section, provides a foundational understanding of the effects of structural modifications. acs.orgnih.gov The preparation of these racemic mixtures allows for an initial screening of a diverse range of analogues to identify promising candidates for further development. acs.orgnih.gov

While the direct synthesis of individual enantiomers of a specific this compound analogue for a head-to-head comparison is not extensively detailed in the available literature, the importance of stereochemistry in the broader class of podophyllotoxins is well-established. For podophyllotoxin and its derivatives, the configuration at certain stereocenters is known to be crucial for their biological activity. For instance, the 1,2-cis and 2,3-trans configurations are considered vital for the activity of podophyllotoxin itself. The development of stereoselective synthetic methods is a significant objective in medicinal chemistry to access specific stereoisomers.

The synthesis of all eight stereoisomers of the DPP-IV inhibitor saxagliptin (B632) and their subsequent evaluation confirmed that the compound's configuration was critical for its potent inhibitory activity. This highlights the general principle in drug discovery that different stereoisomers can have vastly different biological activities. Therefore, the synthesis and comparative evaluation of chiral analogues of this compound represent a logical and important direction for future research to elucidate the precise stereochemical features that govern its activity.

Structure Activity Relationship Sar Investigations of Isodeoxypodophyllotoxin and Its Derivatives

Impact of Stereochemistry on Biological Activity

Stereochemistry, the spatial arrangement of atoms within a molecule, is a critical determinant of the biological activity of isodeoxypodophyllotoxin and its analogues. nih.govnih.govmichberk.com The orientation of substituents at the chiral centers of the molecule dictates its ability to interact with biological targets, thereby influencing its therapeutic efficacy.

Research has demonstrated that the stereochemistry at the C-4 position of the lactone ring plays a pivotal role. Derivatives with a substituent in the beta (β) configuration at C-4 generally exhibit greater inhibitory activity against DNA topoisomerase II and lower activity against tubulin polymerization compared to their alpha (α) counterparts. nih.gov This highlights the stereospecificity of the interaction with these two distinct molecular targets.

Furthermore, studies on racemic this compound, a mixture of equal amounts of enantiomers, have revealed that it possesses an inhibitory activity on microtubule assembly comparable to that of the naturally occurring (-)-podophyllotoxin. nih.govscispace.comacs.org In stark contrast, the (-)-isodeoxypodophyllotoxin enantiomer is completely inactive. nih.govscispace.comacs.org This underscores the profound impact of stereoisomerism on the anti-tubulin activity of these compounds. The precise three-dimensional conformation is essential for binding to the colchicine (B1669291) site on tubulin and disrupting microtubule dynamics. nih.govscispace.comacs.orgresearchgate.net

Correlation between Specific Structural Features and Anti-Tubulin Activity

The anti-tubulin activity of this compound and its derivatives is highly dependent on specific structural features of the molecule. researchgate.net The core lignan (B3055560) skeleton, particularly the arrangement of the aromatic rings and the lactone moiety, is crucial for its interaction with tubulin. ontosight.ai

Key structural requirements for potent anti-tubulin activity include:

The presence of the trimethoxyphenyl group (E-ring): This group is essential for binding to the colchicine site on tubulin.

The lactone ring (D-ring): While some modifications are tolerated, the integrity of the lactone ring is generally important for maintaining activity.

The stereochemistry at the C-1, C-2, and C-3 positions of the tetralin ring system: As discussed previously, the correct spatial arrangement is critical for optimal binding.

Modifications to the this compound scaffold have been extensively explored to understand their impact on anti-tubulin activity. For instance, the introduction of an aminoalkoxy group at the 1-position of deoxypodophyllotoxin (B190956) leads to a loss of inhibitory activity against tubulin polymerization. researchgate.netjst.go.jp Conversely, racemic this compound demonstrates inhibitory activity comparable to (-)-podophyllotoxin, indicating that the specific stereochemical configuration of the this compound backbone is conducive to tubulin interaction. nih.govscispace.com

Table 1: Impact of Structural Modifications on Anti-Tubulin Activity

Compound/ModificationEffect on Anti-Tubulin ActivityReference
Racemic this compoundComparable to (-)-podophyllotoxin nih.govscispace.com
(-)-IsodeoxypodophyllotoxinInactive nih.govscispace.com
Introduction of aminoalkoxy group at C-1Loss of activity researchgate.netjst.go.jp
Intact 6,7-methylenedioxy groupNecessary for inhibition researchgate.netjst.go.jp

Relationship between Molecular Architecture and DNA Topoisomerase II Inhibition

While podophyllotoxin (B1678966) primarily targets tubulin, some of its derivatives, including certain this compound analogues, exhibit potent inhibitory activity against DNA topoisomerase II. nih.govnih.govplos.orgnih.gov This shift in mechanism of action is a direct consequence of specific alterations to the molecular architecture.

The key structural feature that confers topoisomerase II inhibitory activity is the presence of a glycosidic moiety at the C-4 position, as seen in the clinically used drug etoposide (B1684455), a semi-synthetic derivative of podophyllotoxin. researchgate.netprobes-drugs.org This modification redirects the molecule's activity from tubulin binding to the stabilization of the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. nih.govnih.gov

Structure-activity relationship studies have revealed that:

The 4'-phenolic hydroxyl group on the E-ring is essential for inhibiting DNA topoisomerase II. researchgate.netjst.go.jp

An intact 6,7-methylenedioxy group is necessary for topoisomerase II inhibition. researchgate.netjst.go.jp

The introduction of an aminoalkoxy group at the C-1 position can enhance inhibitory activity against DNA topoisomerase II. researchgate.netjst.go.jp

Substitution at the C-4 position with a group in the beta configuration leads to greater inhibitory activity against DNA topoisomerase II. nih.gov

Table 2: Structural Requirements for DNA Topoisomerase II Inhibition

Structural FeatureImpact on Topoisomerase II InhibitionReference
4'-Phenolic hydroxyl groupEssential for activity researchgate.netjst.go.jp
Intact 6,7-methylenedioxy groupNecessary for activity researchgate.netjst.go.jp
C-1 aminoalkoxy groupEnhances activity researchgate.netjst.go.jp
C-4 substituent in β configurationGreater activity nih.gov

SAR Studies Related to Cytotoxicity Profiles in Cellular Models

The cytotoxic profiles of this compound and its derivatives in various cancer cell lines are a direct reflection of their structure-activity relationships. nih.govnih.govmdpi.com The potency and selectivity of these compounds are dictated by the specific structural modifications they possess.

A series of this compound analogues with different isoprene-derived side chains at the E-ring were synthesized and evaluated for their cytotoxic activities. nih.govacs.org While none of these synthetic analogues were more cytotoxic than podophyllotoxin itself, some compounds did exhibit greater cytotoxicity than etoposide against specific cell lines, such as BEL-7404, A549, and HL-60. nih.govacs.org This suggests that modifications to the E-ring can modulate the cytotoxic profile and potentially lead to compounds with improved therapeutic indices.

Furthermore, D-ring opened analogues of this compound have also been prepared and tested. nih.govacs.org Interestingly, some of these compounds displayed enhanced cytotoxicity compared to etoposide in certain cell lines, indicating that the lactone ring is not an absolute requirement for cytotoxic activity and that its removal can even be beneficial in some cases. nih.govacs.org

Studies on deoxypodophyllotoxin derivatives have shown that the introduction of an aminoalkoxy group at the C-1 position enhances cytotoxic effects. researchgate.net This is consistent with the increased inhibition of DNA topoisomerase II observed for these compounds. A direct correlation has been established between the ability of these analogues to induce double-strand DNA breaks and their cytotoxicity. nih.gov

Table 3: Cytotoxicity of this compound Analogues

Compound/ModificationCell LinesCytotoxic ActivityReference
This compound analogues with isoprene (B109036) side chainsBEL-7404, A549, HL-60More cytotoxic than etoposide (some analogues) nih.govacs.org
D-ring opened this compound analoguesVariousMore cytotoxic than etoposide (some analogues) nih.govacs.org
Deoxypodophyllotoxin with C-1 aminoalkoxy groupVariousEnhanced cytotoxicity researchgate.net

Computational Approaches in SAR Analysis

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have become invaluable tools in the SAR analysis of this compound and its derivatives. spu.edu.synih.govmdpi.com These approaches allow for the prediction of biological activity and the elucidation of the molecular interactions that govern the compound's efficacy.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. spu.edu.synih.gov By analyzing various physicochemical descriptors, such as hydrophobicity, electronic properties, and steric parameters, QSAR models can predict the activity of novel analogues and guide the design of more potent compounds. spu.edu.synih.gov

Molecular docking simulations provide insights into the binding mode of this compound derivatives with their biological targets, such as tubulin and DNA topoisomerase II. nih.gov These simulations can predict the binding affinity and identify the key amino acid residues involved in the interaction. For example, molecular docking studies have been used to confirm that certain podophyllotoxin derivatives fit well into the colchicine-binding pocket of tubulin. nih.gov This information is crucial for understanding the mechanism of action at a molecular level and for designing new inhibitors with improved binding characteristics.

The integration of these computational approaches with experimental data accelerates the drug discovery process by enabling a more rational and targeted design of novel this compound analogues with enhanced therapeutic properties.

Molecular Mechanisms of Action of Isodeoxypodophyllotoxin

Inhibition of Tubulin Polymerization and Microtubule Assembly

A primary mechanism of isodeoxypodophyllotoxin is its interference with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. ontosight.ainih.gov this compound inhibits the polymerization of tubulin, the protein subunit of microtubules. ontosight.airesearchgate.netnih.gov This action is similar to its parent compound, podophyllotoxin (B1678966), which is a well-known antimitotic agent. ontosight.ainih.gov

Research indicates that racemic this compound exhibits an inhibitory activity on microtubule assembly comparable to that of (-)-podophyllotoxin. nih.govacs.org This inhibition disrupts the formation of the mitotic spindle, a necessary structure for the segregation of chromosomes during mitosis, thereby preventing cell division. acs.org The disruption of microtubule dynamics leads to a halt in the cell cycle, which can subsequently trigger pathways leading to cell death. nih.gov The structural features of this compound are critical for this activity, as even minor changes can significantly alter its ability to interact with tubulin. nih.gov

Table 1: Research Findings on this compound and Tubulin Interaction

Study Focus Key Finding Citation
Comparative Activity Racemic this compound's inhibitory activity on microtubule assembly is comparable to (-)-podophyllotoxin. nih.govacs.org
Stereospecificity (-)-isodeoxypodophyllotoxin is reported to be inactive in inhibiting microtubule assembly. nih.govresearchgate.net

Interaction with DNA Topoisomerase II and DNA Damage Pathways

Beyond its effects on microtubules, this compound and its derivatives have been shown to interact with DNA topoisomerase II. researchgate.net This enzyme is crucial for managing DNA topology during replication, transcription, and recombination by creating transient double-strand breaks. nih.govnih.gov Inhibition of topoisomerase II by certain podophyllotoxin derivatives, such as etoposide (B1684455) and teniposide (B1684490), traps the enzyme in a covalent complex with DNA, leading to the accumulation of DNA double-strand breaks. nih.govnsrrc.org.tw This accumulation of DNA damage triggers cellular DNA damage response (DDR) pathways. mdpi.comhorizondiscovery.com

The DDR is a network of signaling pathways that detect DNA lesions, signal their presence, and promote their repair. mdpi.comcellsignal.com Key proteins in this response include kinases like ATM (ataxia-telangiectasia mutated) and Chk2, which are activated in response to double-strand breaks. researchgate.netresearchgate.net The activation of these pathways can lead to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, the induction of apoptosis. nih.govnih.gov Studies on the related compound deoxypodophyllotoxin (B190956) (DPT) show it causes the accumulation of p53 and Bax, proteins involved in the DNA damage response, and activates DNA damage-sensing kinases. researchgate.net The 4'-phenolic hydroxyl group and an intact 6,7-methylenedioxy group of DPT are noted as essential for inhibiting DNA topoisomerase II. researchgate.net

Induction of Cell Cycle Arrest (e.g., G2/M phase)

A direct consequence of both microtubule disruption and DNA damage is the arrest of the cell cycle. This compound and its analogs predominantly cause cells to arrest in the G2/M phase of the cell cycle. researchgate.netresearchgate.netmdpi.com The G2/M checkpoint prevents cells with damaged DNA or improperly formed mitotic spindles from entering mitosis. nih.govoncotarget.com

The mechanism of G2/M arrest often involves the modulation of key regulatory proteins. mdpi.com For instance, deoxypodophyllotoxin has been shown to dysregulate the expression of cyclin A and cyclin B1. researchgate.net Cyclin B1, in complex with Cdk1 (cyclin-dependent kinase 1), forms the maturation-promoting factor (MPF), which is essential for the transition from G2 to M phase. mdpi.com By altering the levels of these cyclins and the activity of their associated kinases, this compound effectively halts cell cycle progression at this critical checkpoint. researchgate.netmdpi.com This arrest can be an upstream event that ultimately leads to the induction of programmed cell death. mdpi.com

Table 2: Key Proteins Modulated by Deoxypodophyllotoxin Leading to G2/M Arrest

Protein Function in Cell Cycle Effect of Deoxypodophyllotoxin Citation
Cyclin B1 Forms MPF with Cdk1, promotes entry into mitosis Accumulation observed, consistent with G2/M arrest mdpi.com
Cdc2 (Cdk1) Kinase partner of Cyclin B1 Expression changes, inhibiting G2 to M transition mdpi.com
Cdc25C Phosphatase that activates the Cyclin B1/Cdk1 complex Expression changes, contributing to G2/M arrest mdpi.com
p53 Tumor suppressor, induces cell cycle arrest or apoptosis Accumulates in response to DNA damage researchgate.netresearchgate.net

| p21 | Cdk inhibitor, activated by p53 | Upregulation can inhibit Cdk1/Cyclin B1 activity | oncotarget.com |

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis, Parthanatos)

This compound induces programmed cell death through multiple mechanisms, most notably apoptosis. researchgate.net Apoptosis is a regulated process characterized by specific morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.govjbtr.or.kr The induction of apoptosis by this compound derivatives is often mediated by the activation of caspases, a family of proteases that execute the cell death program. researchgate.net Specifically, the activation of caspase-3 and caspase-7 has been observed. researchgate.net This activation can be triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. jbtr.or.kr

In addition to apoptosis, research on the related lignan (B3055560) deoxypodophyllotoxin (DPT) has revealed its ability to induce Parthanatos in glioma cells. nih.gov Parthanatos is a form of programmed cell death initiated by the overactivation of poly (ADP-ribose) polymerase 1 (PARP1) following extensive DNA damage. nih.gov This leads to the synthesis of PAR polymers and the subsequent nuclear translocation of apoptosis-inducing factor (AIF), a key event in Parthanatos that causes DNA degradation. nih.gov DPT has been shown to trigger this pathway through the induction of excessive reactive oxygen species (ROS). nih.govnih.gov

Modulation of Cancer-Related Signaling Pathways (e.g., PI3K/AKT/mTOR, ERK)

This compound and its analogs can also exert their effects by modulating key signaling pathways that are often dysregulated in cancer. nih.govnih.gov The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govyoutube.comyoutube.comyoutube.com Studies on deoxypodophyllotoxin have shown that it can lead to the inhibition of Akt. researchgate.netresearchgate.net This inhibition is associated with the upregulation of the tumor suppressor PTEN. researchgate.net By downregulating the PI3K/AKT/mTOR pathway, this compound can suppress signals that promote cancer cell survival and proliferation.

The Extracellular signal-regulated kinase (ERK) pathway, part of the mitogen-activated protein kinase (MAPK) cascade, is another critical pathway involved in cell proliferation and differentiation. Some chalcone (B49325) derivatives, which share some structural similarities with lignans (B1203133), have been shown to modulate the ERK1/2 signaling pathway as part of their antiproliferative effects. nih.gov While direct evidence for this compound is still emerging, its influence on these central signaling networks represents a significant aspect of its molecular action.

Research into Potential Novel Molecular Targets

While the primary mechanisms of this compound are linked to tubulin and topoisomerase II, research is ongoing to identify other potential molecular targets. researchgate.net The complexity of its biological effects suggests that it may interact with multiple cellular components. For example, an in silico study of podophyllotoxin identified 61 unique off-targets involved in processes like inflammation, DNA repair, and cellular growth, indicating a broad range of potential interactions. nih.gov The development of new analogs and derivatives of this compound continues to be an active area of research, with the aim of creating compounds with enhanced potency, selectivity, or novel mechanisms of action. researchgate.netresearchgate.net These studies may uncover new targets and further elucidate the intricate molecular pharmacology of this class of compounds. iiarjournals.org

Table of Mentioned Compounds

Compound Name
This compound
Podophyllotoxin
Deoxypodophyllotoxin (DPT)
Etoposide
Teniposide
(-)-podophyllotoxin
(-)-isodeoxypodophyllotoxin
Racemic this compound
Bax
p53
PTEN

Preclinical Biological Activity Studies in Research Models

Anticancer Research in In Vitro Cellular Models

Evaluation of Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Deoxypodophyllotoxin (B190956) has demonstrated potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. Studies indicate that DPT inhibits the growth and proliferation of tumors of the breast, brain, prostate, stomach, lung, and cervix nih.gov. Its efficacy is often observed at nanomolar concentrations, highlighting its potent activity.

In a comparative study on colorectal cancer (CRC) cell lines, DPT showed significantly stronger cytotoxic effects than its parent compound, podophyllotoxin (B1678966), and another derivative, picropodophyllotoxin nih.govresearchgate.net. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for DPT in three different CRC cell lines, showcasing its powerful antiproliferative capabilities researchgate.net.

Cell LineCancer TypeIC50 Value (nM)
DLD1Colorectal Cancer29.4
Caco2Colorectal Cancer42.7
HT29Colorectal Cancer56.1

Further studies have shown that DPT is significantly more toxic than the clinically used etoposide (B1684455) in HeLa (cervical cancer) and KB (oral cancer) cell lines science.gov.

Cell Cycle Progression Analysis

A primary mechanism behind DPT's anticancer effect is its ability to disrupt the cell cycle. Multiple studies have consistently shown that DPT induces mitotic arrest at the G2/M phase in cancer cells nih.gov. This cell cycle blockade is a direct consequence of DPT's interaction with the cellular cytoskeleton. By destabilizing microtubules, which are crucial for forming the mitotic spindle during cell division, DPT prevents cancer cells from successfully completing mitosis nih.gov. This disruption ultimately halts cell proliferation and leads to cell death.

Apoptosis and Other Cell Death Mechanisms in Cellular Systems

Following G2/M arrest, Deoxypodophyllotoxin actively induces programmed cell death, or apoptosis, in cancer cells through multiple signaling pathways. A key mechanism is the activation of the intrinsic mitochondrial apoptotic pathway nih.gov. DPT has been shown to modulate B-cell lymphoma 2 (Bcl-2) family proteins, leading to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-xL nih.gov. This shift in balance triggers the mitochondrial release of cytochrome c, leading to the activation of caspases, which are the executioner enzymes of apoptosis nih.govnih.gov.

Furthermore, DPT's pro-apoptotic activity is linked to its influence on critical cell survival signaling pathways. Research has demonstrated that DPT can downregulate the levels of phosphorylated Akt, a key protein in a major cell survival pathway nih.gov. By inhibiting the Akt pathway and activating signaling through proteins like p53 and PTEN, DPT effectively dismantles the cell's survival mechanisms and pushes it towards apoptosis nih.gov.

Effects on Tumor Microenvironment Components in In Vitro Systems

Based on the available research, specific studies detailing the direct effects of Deoxypodophyllotoxin on individual components of the tumor microenvironment—such as cancer-associated fibroblasts, endothelial cells, or immune cells—in isolated in vitro systems are limited. While some derivatives of the parent compound, podophyllotoxin, have been noted to affect proteins that regulate the tumor microenvironment, direct evidence for DPT's activity in this specific context is not extensively documented in the current literature frontiersin.org.

Investigations into Anti-metastatic Potentials (e.g., invasion, migration, EMT)

The potential of Deoxypodophyllotoxin to inhibit cancer metastasis has been explored by examining its effects on cell migration and invasion. In studies using colorectal cancer cells, sub-lethal concentrations of DPT were found to significantly inhibit cell migration in a wound-healing assay nih.gov. However, in the same study, DPT did not demonstrate an inhibitory effect on the invasion of Caco2 cells through a basement membrane matrix nih.gov. These findings suggest that DPT may interfere with the migratory capabilities of cancer cells, a critical step in the metastatic cascade, although its impact on cellular invasion may be cell-type dependent. Research on podophyllotoxin derivatives has also shown inhibition of both migration and invasion in lung cancer cell lines frontiersin.org.

Antiviral Research in Preclinical Models

The parent compound, podophyllotoxin, has established antiviral activity and is used clinically to treat warts caused by the human papillomavirus (HPV) nih.govnih.gov. It has also been shown to inhibit the replication of measles and herpes simplex type I viruses in vitro nih.gov. While Deoxypodophyllotoxin is reported to possess significant antiviral activity, detailed studies in specific preclinical models are not as extensively documented as its anticancer effects nih.gov. The primary focus of research has remained on its utility as an anticancer agent.

Mechanisms of Antiviral Activity (e.g., inhibition of viral replication)

The antiviral activity of compounds like Isodeoxypodophyllotoxin is often investigated through their ability to inhibit viral replication, a multi-stage process that is essential for viral propagation. researchgate.netnih.gov Antiviral agents can interfere with various steps of the viral life cycle, including attachment to the host cell, entry into the cell, uncoating of the viral genome, replication of the genome, synthesis of viral proteins, assembly of new viral particles, and their subsequent release from the host cell. youtube.comebsco.comnih.gov

The primary mechanism of many antiviral drugs is the inhibition of viral genome replication. ebsco.com This can be achieved by targeting viral enzymes, such as polymerases, which are crucial for synthesizing new viral DNA or RNA. nih.gov Some antiviral compounds act as nucleoside or nucleotide analogs, which get incorporated into the growing viral genetic material and terminate the replication process. youtube.com Other strategies involve targeting viral proteases, which are necessary for processing viral proteins into their functional forms, or integrases, which are required by retroviruses to insert their genetic material into the host genome. youtube.com

Host-Directed Antiviral Strategies

A promising approach in antiviral research is the development of host-directed antiviral strategies. nih.gov Instead of directly targeting viral components, which can be prone to mutations leading to drug resistance, this strategy focuses on targeting host cell factors that are essential for viral replication. nih.gov Viruses are obligate intracellular parasites and rely heavily on the host cell's machinery for their life cycle. ebsco.com

By targeting these host factors, it is possible to create a higher barrier to the development of viral resistance. nih.gov Furthermore, because different viruses may utilize similar host pathways, host-directed antivirals have the potential to be broad-spectrum agents, effective against a range of viral infections. nih.gov This approach can also involve modulating the host's immune response to reduce inflammation and tissue damage caused by the viral infection. nih.gov

Anti-inflammatory and Immunomodulatory Research in Preclinical Contexts

Research into the anti-inflammatory and immunomodulatory properties of natural compounds is a significant area of preclinical investigation. mdpi.comnih.govfrontiersin.orgmdpi.comsemanticscholar.orgmdpi.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is associated with various diseases. nih.gov Anti-inflammatory agents often work by modulating the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase (COX). mdpi.comnih.gov

The immunomodulatory effects of phytochemicals involve the regulation of immune cell functions and signaling pathways. nih.govnih.gov For instance, some compounds can influence the activity of macrophages and lymphocytes, or modulate the expression of transcription factors like NF-κB, which plays a central role in the inflammatory response. mdpi.commdpi.com Preclinical studies often utilize in vitro cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, and in vivo animal models to assess these properties. nih.govmdpi.comresearchgate.net

A study investigating the anti-inflammatory properties of podophyllotoxin derivatives, including deoxypodophyllotoxin, a compound structurally related to this compound, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in mice. nih.gov Deoxypodophyllotoxin showed a comparable effect to the standard anti-inflammatory drug, indomethacin. nih.gov

CompoundAnimal ModelAssayInhibition of Edema (%)Reference
DeoxypodophyllotoxinMiceCarrageenan-induced paw edema66.3 ± 4.4 nih.gov
Indomethacin (Standard)MiceCarrageenan-induced paw edema61.5 ± 2.5 nih.gov

Other Investigated Biological Activities (e.g., antiplatelet aggregation, insecticidal)

Beyond antiviral and anti-inflammatory effects, preclinical studies have explored other potential biological activities of this compound and related compounds.

Antiplatelet Aggregation: The inhibition of platelet aggregation is a crucial mechanism for preventing thrombosis and cardiovascular diseases. nih.govsdu.dk Various natural compounds, particularly flavonoids, have been investigated for their antiplatelet activity. researchgate.net These compounds can interfere with platelet activation and aggregation pathways. nih.govsdu.dknih.gov While the antiplatelet aggregation potential of this compound itself is an area of interest, specific preclinical data on this activity were not prominent in the reviewed literature.

Insecticidal Activity: The search for new and effective insecticides from natural sources is an ongoing research effort. Some plant-derived compounds have shown significant insecticidal properties. Preclinical studies on derivatives of deoxypodophyllotoxin have demonstrated their potential as insecticidal agents. In one study, several derivatives exhibited potent insecticidal activity against the pre-third-instar larvae of the oriental armyworm, Mythimna separata.

Compound DerivativeTest OrganismFinal Mortality Rate (%)Reference
IIj (a deoxypodophyllotoxin derivative)Mythimna separata (oriental armyworm)65.5

Application of In Vivo Animal Models in Preclinical Evaluation

In vivo animal models are indispensable tools in the preclinical evaluation of new chemical entities to assess their biological activities and efficacy. nih.govusu.eduvibiosphen.com These models allow researchers to study the effects of a compound in a complex living system, providing insights that cannot be obtained from in vitro studies alone. nih.govnih.govplos.org

For evaluating anti-inflammatory activity, rodent models such as the carrageenan-induced paw edema model in mice or rats are commonly used. nih.govnih.gov In these models, an inflammatory agent is injected into the paw of the animal, and the ability of the test compound to reduce the resulting swelling is measured. nih.gov

In the context of antiviral research, animal models like mice and ferrets are frequently used to study the efficacy of antiviral compounds against infections such as influenza. nih.govplos.org These studies typically involve infecting the animals with the virus and then administering the test compound to evaluate its ability to reduce viral load, alleviate symptoms, and improve survival rates. nih.govplos.org The selection of an appropriate animal model is critical and depends on the specific disease and the biological activity being investigated. nih.gov

Advanced Research Methodologies and Future Directions in Isodeoxypodophyllotoxin Studies

Computational Drug Design and Molecular Modeling Approachesnih.gov

Computational methods are integral to modern drug discovery, accelerating the identification and optimization of new therapeutic agents by modeling molecular interactions. nih.gov In the study of isodeoxypodophyllotoxin and its analogs, these approaches are crucial for understanding their mechanisms of action and for designing novel derivatives with improved efficacy and specificity. nih.gov Computer-aided drug design (CADD) uses a targeted search to increase the hit rate of new drug compounds and aims to explain the molecular basis of therapeutic activity. nih.gov These computational strategies are broadly categorized into ligand-based and structure-based design.

Ligand-Based and Structure-Based Designnih.gov

Ligand-Based Drug Design (LBDD) relies on the knowledge of molecules known to interact with a specific biological target. nih.gov This approach is particularly useful when the three-dimensional structure of the target receptor is not available. nih.gov Key tools in LBDD include Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling. nih.gov A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for it to bind to its target. researchgate.net

A significant QSAR study was conducted on a series of 119 podophyllotoxin (B1678966) analogs to model their cytotoxic activity against P-388 cell lines. frontiersin.org The resulting model demonstrated a strong correlation between the structural features of the compounds and their biological activity, incorporating electronic, geometric, and topological descriptors. frontiersin.org Analysis of the model highlighted the importance of electronic and steric interactions in the cytotoxicity of these compounds. frontiersin.org Such QSAR models are valuable for predicting the activity of newly designed podophyllotoxin derivatives, including those related to this compound. frontiersin.orgnih.gov

Structure-Based Drug Design (SBDD) utilizes the 3D structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the direct analysis of a protein's binding site to design molecules that can interact with it favorably. nih.gov Molecular docking, a key SBDD technique, predicts the preferred orientation of a ligand when bound to a target, helping to assess the strength and nature of the interaction. nih.govnih.gov When an experimental structure of a target is unavailable, homology modeling can be used to predict its structure based on that of a related protein. nih.gov For podophyllotoxin derivatives, SBDD can be used to model their interaction with tubulin, providing insights into the molecular interactions that drive their anticancer effects. A detailed understanding of how a ligand binds to its target provides a direct template for designing improved derivatives. researchgate.net

MethodDescriptionApplication to this compound Studies
Ligand-Based Design Uses knowledge of active molecules to build a model when the target structure is unknown. nih.govDeveloping QSAR models based on the cytotoxicity of existing podophyllotoxin analogs to predict the activity of new derivatives. frontiersin.org
Structure-Based Design Uses the 3D structure of the target protein to design complementary ligands. nih.govDocking this compound and its analogs into the colchicine-binding site of tubulin to understand binding interactions and guide the design of more potent inhibitors. nih.gov

Virtual Screening for Analog Discoverynih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method has the potential to significantly reduce the time and cost associated with the initial phases of drug discovery by prioritizing compounds for experimental testing. biorxiv.org Structure-based virtual screening, in particular, has become a key tool in early drug discovery, with growing interest in screening libraries containing billions of compounds. researchgate.net

The process can be performed in successive stages with increasing levels of accuracy and computational cost. nih.gov For instance, an initial fast docking program can be used to screen billions of compounds at a lower accuracy, followed by rescoring the top-scoring hits with more accurate, but computationally intensive, methods. nih.gov Platforms like VirtualFlow have been developed to enable the efficient screening of ultra-large libraries, demonstrating the ability to identify structurally diverse molecules with high affinity for their targets. biorxiv.org

For the discovery of this compound analogs, virtual screening can be employed to search vast chemical databases for novel scaffolds that mimic the key pharmacophoric features of the parent molecule. By using a pharmacophore model derived from this compound as a 3D query, researchers can identify new compounds that are predicted to have similar biological activity. researchgate.netbiorxiv.org This approach can lead to the discovery of novel, drug-like antagonists that may possess more favorable physicochemical properties than existing compounds. researchgate.net The integration of artificial intelligence into virtual screening platforms is further enhancing the accuracy of binding pose and affinity predictions, accelerating the discovery of novel hits. nih.gov

Development and Application of Advanced In Vitro and Ex Vivo Research Modelsnih.govfrontiersin.org

To better understand the biological effects of compounds like this compound, researchers are moving beyond traditional 2D cell cultures to more sophisticated models that better replicate human physiology.

Organ-on-a-Chip Technology in Cancer Researchfrontiersin.org

Organ-on-a-chip (OoC) technology is an innovative approach that combines microfluidics, tissue engineering, and cell biology to create 3D microphysiological systems that mimic the structure and function of human organs. nih.govfrontiersin.org In oncology, these "tumor-on-a-chip" platforms offer a significant advantage over conventional models by recreating key aspects of the tumor microenvironment (TME), including cell-cell interactions, mechanical forces, and nutrient gradients. frontiersin.orgbiorxiv.org

These models are highly valuable for studying the efficacy and toxicity of anticancer drugs. nih.gov For example, a "cancer-on-a-chip" platform integrating liver cancer and heart organ models was developed to simulate the metabolism and cardiotoxicity of the chemotherapeutic drug doxorubicin (B1662922). nih.gov OoC systems can also be used to study complex processes like metastasis, allowing for real-time observation of tumor cell dissemination and organ-specific interactions. nih.gov The high-throughput nature of some OoC systems presents new opportunities for large-scale drug screening and the development of personalized cancer treatments. nih.govfrontiersin.org The application of OoC technology to the study of this compound could provide more accurate predictions of its efficacy and effects on various organs, bridging the gap between preclinical studies and clinical trials. biorxiv.org

FeatureDescriptionRelevance to this compound Research
3D Microenvironment Recreates the complex 3D structure and cell interactions of a tumor. nih.govAllows for testing the efficacy of this compound in a model that more closely resembles a human tumor.
Microfluidics Enables precise control over the flow of nutrients, drugs, and waste products. biorxiv.orgFacilitates the study of drug metabolism and the effect of different exposure patterns.
Multi-Organ Integration Can connect different organ models to study systemic effects and metastasis. nih.govEnables investigation of the systemic toxicity and anti-metastatic potential of this compound.
Personalized Medicine Can be created using patient-derived cells. frontiersin.orgCould be used to predict an individual patient's response to treatment with this compound derivatives.

Cell Line Models for Mechanistic Studiesnih.gov

Cell line models remain a cornerstone of cancer research for conducting mechanistic studies and for initial drug evaluation. While traditional 2D cell cultures have limitations, the development of 3D cell culture and patient-derived xenograft (PDX)-derived cell lines has enhanced their relevance. nih.govmdpi.com PDX models, created by implanting tumor tissue from a patient into an immunodeficient mouse, and the cell lines derived from them, can recapitulate the spectrum of the human disease, including variations in metastatic potential. mdpi.com

These advanced cell line models are instrumental for preclinical therapeutic development. mdpi.com For instance, a panel of osteosarcoma PDX-derived cell lines showed heterogeneity in their metastatic capacity and tissue tropism, making them a valuable tool for studying the full metastatic cascade and for evaluating the efficacy of drugs in reducing metastatic burden. mdpi.com In the context of podophyllotoxin-related compounds, cell lines such as the P-388 murine leukemia line have been used to determine the cytotoxicity (IC50 values) of numerous analogs, providing the essential data for building computational QSAR models. frontiersin.org The use of a diverse panel of cancer cell lines allows for the investigation of the specific signaling pathways that are affected by this compound and helps in developing more selective antitumor agents with fewer side effects.

Research into Overcoming Molecular Resistance Mechanisms in Preclinical Modelsnih.govresearchgate.net

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. One of the primary causes of MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell.

Research efforts are focused on developing strategies to overcome or bypass these resistance mechanisms. One promising approach is the hybridization of a compound like podophyllotoxin with another anticancer agent to create a hybrid molecule with enhanced therapeutic efficacy. This strategy can improve drug specificity, reduce side effects, and overcome resistance. Another avenue of research involves the use of drug delivery systems (DDS), such as nanoparticles, to address issues of poor bioavailability and to enable controlled drug release within the tumor microenvironment. For example, a pH/redox-sensitive nanoparticle system was shown to effectively release podophyllotoxin in paclitaxel-resistant cancer cells, inhibiting tumor growth with minimal toxicity.

Furthermore, research into synthetic small molecules that act as efflux pump inhibitors is ongoing. These molecules can disrupt the function of pumps like P-gp, thereby restoring the efficacy of conventional chemotherapy drugs. Preclinical models, including resistant cancer cell lines and corresponding xenograft models, are essential for evaluating these novel strategies and for identifying compounds that can successfully override molecular resistance.

Rational Design of Multi-Targeted this compound Compounds

The paradigm of "one-drug, one-target" has been progressively challenged by the complexity of diseases like cancer, which often involve multiple redundant or interacting signaling pathways. This has spurred the development of multi-target drugs, designed to engage several disease-relevant proteins simultaneously. nih.govresearchgate.netnih.gov The aryltetralin lignan (B3055560) scaffold of this compound and its parent compound, podophyllotoxin, offers a versatile platform for such rational design. nih.gov

Researchers have focused on modifying the core structure, particularly at the C-4 position, to create derivatives that can interact with more than one target. nih.govnih.gov While podophyllotoxin and its direct analogues are known inhibitors of tubulin polymerization, slight structural modifications can shift their activity towards other targets like DNA topoisomerase II. nih.govnih.gov For instance, the clinically used anticancer drugs etoposide (B1684455) and teniposide (B1684490) are derivatives of podophyllotoxin where C-4 modification leads to topoisomerase II inhibition instead of tubulin binding. nih.govmedscape.com This demonstrates that the lignan backbone is amenable to producing compounds with distinct, and potentially dual, mechanisms of action.

The strategy often involves integrating different pharmacophores into a single molecular entity. researchgate.netmdpi.com For example, researchers have synthesized hybrid molecules that combine the podophyllotoxin framework with other biologically active moieties, such as N-Boc-amino acids, tetrahydrocurcumin, or epigallocatechin gallate (EGCG), to enhance antiproliferative activity. mdpi.com The goal of these designs is to create a single compound that can, for instance, inhibit both tubulin polymerization and a key signaling kinase, or target both topoisomerase II and proteins involved in multidrug resistance. nih.govnih.gov Computational methods, including molecular docking and pharmacophore modeling, are crucial in this process to predict how a designed molecule will interact with multiple targets before undertaking chemical synthesis. nih.gov

One innovative approach involves creating podophyllotoxin-based compounds that are lethal to various human lung cancer cell lines while showing no significant cytotoxicity to normal lung cells. nih.gov Another strategy has been the development of 4β-anilino-podophyllotoxin analogs that can effectively treat cancer at lower doses than etoposide and may overcome multidrug resistance by downregulating the expression of the mdr-1 gene. nih.gov These examples highlight the ongoing efforts to rationally engineer this compound-related structures into effective multi-targeted therapeutic agents.

Exploration of Combinatorial Approaches in Preclinical Research

The use of this compound and its chemical relatives in combination with other therapeutic agents is a key strategy in preclinical research to enhance efficacy, overcome drug resistance, and reduce toxicity. The rationale behind this approach is that targeting multiple pathways simultaneously can lead to synergistic effects that are greater than the sum of the individual drug effects. nih.govnih.gov

Preclinical studies have consistently shown that combination therapies involving podophyllotoxin derivatives are promising. Etoposide, a well-known derivative, is a cornerstone of many combination chemotherapy regimens used to treat various cancers, including lymphomas and lung cancer. medscape.comnih.gov It is often combined with agents like cyclophosphamide, doxorubicin (hydroxydaunomycin), and vincristine (B1662923) (the CHOP regimen). medscape.com The success of these established combinations provides a strong foundation for exploring novel pairings with newer targeted agents.

Recent research has explored combining podophyllotoxin derivatives with other types of anticancer drugs. For example, there is significant interest in pairing them with immunotherapy or anti-angiogenic therapies. nih.gov Preclinical models suggest that the cytotoxic effects of lignans (B1203133) can enhance the immunogenicity of tumors, potentially making them more susceptible to immune checkpoint inhibitors. nih.gov Similarly, combining these agents with drugs that block blood vessel formation in tumors could provide a two-pronged attack.

Furthermore, novel podophyllotoxin analogues like GL331 and TOP53 have shown positive results in combinatorial therapeutic approaches. researchgate.netnih.gov These agents are often evaluated in preclinical xenograft models in combination with other chemotherapy drugs to identify synergistic interactions and optimal pairing strategies. nih.gov The development of a colon-targeted podophyllotoxin nanoprodrug also opens possibilities for localized drug combinations within the gastrointestinal tract. nih.gov These preclinical explorations are essential for identifying the most effective combinations to advance into clinical trials. nih.gov

Table 1: Examples of Preclinical Combinatorial Approaches with Podophyllotoxin Derivatives

Derivative/AnalogueCombination Agent(s)Cancer Model/TypeRationale/Key FindingReference(s)
Etoposide (VP-16)Cyclophosphamide, Doxorubicin, Vincristine (CHOP)LymphomasStandard-of-care regimen demonstrating clinical synergy. medscape.com
Etoposide (VP-16)CisplatinLung Cancer, Testicular CancerWidely used combination with well-established efficacy. nih.gov
GL331Other Chemotherapeutic AgentsColorectal CancerEffective against metastatic cancers in combination. nih.gov
TOP53Other Chemotherapeutic AgentsMetastatic Lung CancerEffective against metastatic cancers in combination. nih.gov
Podophyllotoxin AnaloguesImmunotherapy (e.g., Anti-PD-1)Solid TumorsPotential for synergistic effects by increasing tumor immunogenicity. nih.gov

Development of Novel Research Probes and Tool Compounds

To better understand the complex biological mechanisms of this compound and its analogues, researchers develop specialized molecular probes and tool compounds. These are derivatives of the parent molecule that have been modified to allow for visualization or specific biochemical interrogation, serving as indispensable tools for cell biology and pharmacology research. researchgate.netnih.gov

A primary strategy is the creation of fluorescently-labeled derivatives. By attaching a fluorescent tag, such as fluorescein, to the podophyllotoxin scaffold, scientists can directly visualize the compound's uptake, subcellular localization, and distribution within living cells using fluorescence microscopy. researchgate.net One reported method involves synthesizing a podophyllotoxin-derived azide (B81097) and coupling it to a fluorescein-derived alkyne via a "click chemistry" reaction to create a fluorescent-labeled podophyllotoxin (PPT-FL). researchgate.net Such probes have been used to study the cellular distribution and ultrastructural changes induced by the compound in human keratinocyte (HaCaT) cells. researchgate.net Fluorescent nanoparticles incorporating podophyllotoxin have also been synthesized to study drug delivery systems. researchgate.net

Another approach is the synthesis of spin-labeled derivatives. In this technique, a stable radical moiety (a spin label) is attached to the podophyllotoxin structure. nih.gov These spin-labeled compounds can be studied using techniques like electron paramagnetic resonance (EPR) spectroscopy to gain insights into the molecule's interaction with its environment and its metabolic fate. A series of spin-labeled derivatives of podophyllotoxin and 4'-demethylepipodophyllotoxin (B1664165) were synthesized and evaluated for their cytotoxic and antioxidant activities, helping to elucidate the relationship between their chemical structure and biological function. nih.gov

These probes and tool compounds are distinct from drug candidates; their primary purpose is not therapeutic but investigational. nih.gov They help to:

Identify and validate cellular targets.

Elucidate mechanisms of action and resistance.

Study pharmacokinetics and drug distribution at the cellular level.

Screen for new interacting proteins or pathways.

By providing a means to directly observe and measure the molecular interactions of the lignan scaffold within a complex biological system, these research tools are crucial for advancing our fundamental understanding and guiding the development of future therapeutics based on the this compound structure.

Q & A

Basic Research Questions

Q. How is isodeoxypodophyllotoxin structurally characterized in natural product research?

  • Methodological Answer : Structural elucidation involves a combination of spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HRMS) to determine molecular formula (e.g., C₂₂H₂₂O₇, m/z 398.1368 ).
  • 1D/2D NMR (¹H, ¹³C, NOESY) to assign stereochemistry and coupling constants, validated against published data .
  • X-ray crystallography for absolute configuration confirmation (if crystalline samples are obtainable).
    • Key Considerations : Cross-validate results with existing literature to avoid misassignment, particularly for stereoisomers .

Q. What in vitro models are commonly used to assess the bioactivity of this compound?

  • Methodological Answer :

  • Cytotoxicity assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or CCK-8 assays to measure IC₅₀ values .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation assays .
  • Tubulin polymerization inhibition : Compare effects with podophyllotoxin using fluorescence-based assays .
    • Critical Step : Include positive controls (e.g., etoposide) and validate cell line authenticity via STR profiling .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :

  • Natural extraction : Optimize solvent systems (e.g., methanol-chloroform) for isolation from Anthriscus sylvestris roots, followed by HPLC purification .
  • Semisynthesis : Modify podophyllotoxin via regioselective deoxygenation, monitored by TLC and validated via NMR .
    • Validation : Confirm purity (>95%) using HPLC-DAD and compare retention times with authenticated standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

  • Methodological Answer :

  • Analyze variables : Compare cell lines (e.g., primary vs. immortalized), assay protocols (MTT vs. ATP-based), and exposure durations .
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability; report effect sizes and confidence intervals .
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify off-target effects that may explain discrepancies .
    • Framework : Apply the P-E/I-C-O (Population-Exposure/Intervention-Comparison-Outcome) model to standardize experimental design .

Q. What challenges arise in elucidating the metabolic pathways of this compound?

  • Methodological Answer :

  • Phase I metabolism : Use liver microsomes or recombinant CYP450 isoforms with LC-MS/MS to detect hydroxylated metabolites .
  • Isotope labeling : Track ¹³C-labeled this compound in rodent models to identify glucuronidation/sulfation sites .
  • Data integration : Combine kinetic parameters (e.g., Km, Vmax) with in silico docking (AutoDock) to predict enzyme interactions .
    • Pitfalls : Differentiate artifact peaks from true metabolites via blank controls and stable isotope tracers .

Q. How can researchers address reproducibility issues in pharmacological studies of this compound?

  • Methodological Answer :

  • Standardize protocols : Adopt ARRIVE guidelines for in vivo studies (e.g., dose, route, vehicle) .
  • Batch variability : Characterize compound stability (e.g., HPLC purity checks pre/post assay) and store samples under inert atmospheres .
  • Multilab validation : Collaborate via platforms like EQIPD to harmonize assay conditions and share raw datasets .
    • Critical Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .

Data Presentation and Validation

  • Tables : Include comparative IC₅₀ values across cell lines, highlighting assay conditions (Table 1) .
  • Figures : Use scatter plots for structure-activity relationships (e.g., substituent effects on cytotoxicity) with error bars representing SEM .
  • Statistical Reporting : Specify software (e.g., GraphPad Prism) and tests (e.g., two-tailed t-test, α=0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isodeoxypodophyllotoxin
Reactant of Route 2
Reactant of Route 2
Isodeoxypodophyllotoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.